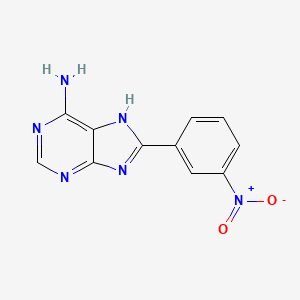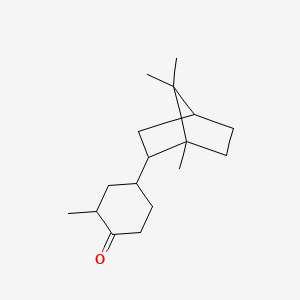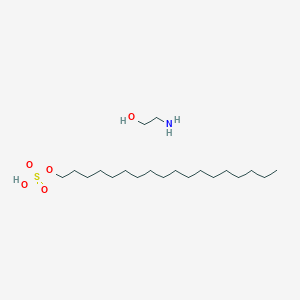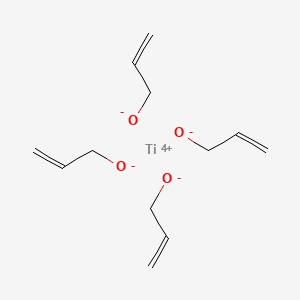
Titanium(4+) 2-propenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Titanium(4+) 2-propenolate can be synthesized through the reaction of titanium tetrachloride with allyl alcohol under controlled conditions. The reaction typically involves the gradual addition of allyl alcohol to a solution of titanium tetrachloride in an inert solvent, such as toluene, at low temperatures to prevent unwanted side reactions. The mixture is then stirred and heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving optimal results.
化学反応の分析
Types of Reactions: Titanium(4+) 2-propenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation state titanium compounds under specific conditions.
Substitution: The 2-propenolate ligands can be substituted with other ligands, such as alkoxides or halides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of alcohols, halides, or other nucleophiles.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
科学的研究の応用
Titanium(4+) 2-propenolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s potential as a biocompatible material is being explored for biomedical applications.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique properties.
作用機序
The mechanism by which titanium(4+) 2-propenolate exerts its effects involves the interaction of the titanium center with various molecular targets. In catalytic applications, the titanium center can activate substrates through coordination and electron transfer processes. In biological systems, the compound may interact with cellular components, leading to effects such as apoptosis or inhibition of cell proliferation.
類似化合物との比較
Titanium(IV) isopropoxide: Another titanium-based compound with similar reactivity but different ligands.
Titanium(IV) butoxide: Similar in structure but with butoxide ligands instead of 2-propenolate.
Titanium(IV) chloride: A simpler titanium compound used in various synthetic applications.
Uniqueness: Titanium(4+) 2-propenolate is unique due to the presence of 2-propenolate ligands, which impart specific reactivity and properties
特性
CAS番号 |
5128-21-2 |
|---|---|
分子式 |
C12H20O4Ti |
分子量 |
276.15 g/mol |
IUPAC名 |
prop-2-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C3H5O.Ti/c4*1-2-3-4;/h4*2H,1,3H2;/q4*-1;+4 |
InChIキー |
DELOAKMCGJWEOQ-UHFFFAOYSA-N |
正規SMILES |
C=CC[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


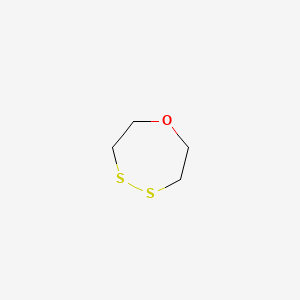
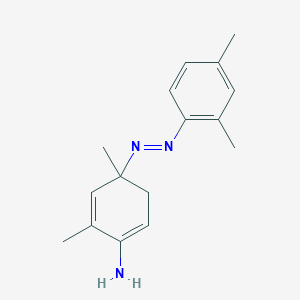

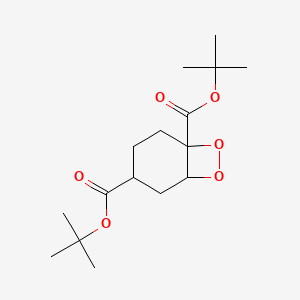
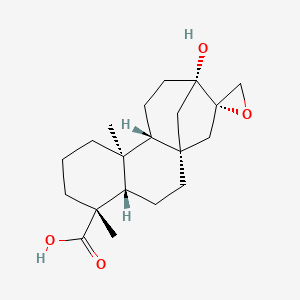
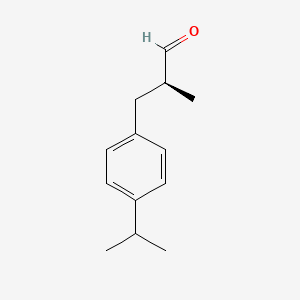
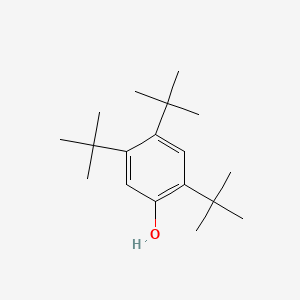

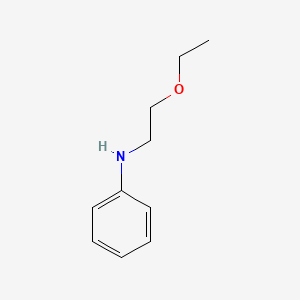
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
